2-chloro-N-1-naphthylpropanamide
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Description
2-Chloro-N-1-naphthylpropanamide, also known as 2-chloronaphthamide, is a synthetic organic compound that is used in a variety of scientific and medical applications. It has been studied for its potential therapeutic effects and its ability to interact with other compounds in a variety of ways. This article will discuss the synthesis method for 2-chloronaphthamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Catalytic Amidation and Polymer Synthesis
- The catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides has been reported, demonstrating the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines with good yield and functional-group tolerance. This process utilizes Pd(OAc)2, xantphos, and K2CO3, highlighting the compound's utility in facilitating complex organic reactions (Ligthart et al., 2006).
Solvatochromic Studies
- A study on 2-chloro-3-ethylamino-1,4-naphthoquinone explored its solvatochromic effects in different solvents, revealing insights into the spectral properties and how these are influenced by solvent polarity. This research provides a basis for understanding how 2-chloro-substituted naphthyl compounds behave in various solvent environments, which is crucial for their application in dye-sensitized solar cells and other photonic devices (Durairaj et al., 2017).
Polyamide Synthesis
- The synthesis of soluble and thermally stable polyamides bearing 1,1'-thiobis (2-naphthoxy) groups from a sulfide containing diacid derived from 2-naphthol showcases another application. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Shockravi et al., 2007).
properties
IUPAC Name |
2-chloro-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXEFBFZFWVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336326 |
Source
|
Record name | 2-chloro-N-1-naphthylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-1-naphthylpropanamide | |
CAS RN |
22302-58-5 |
Source
|
Record name | 2-chloro-N-1-naphthylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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